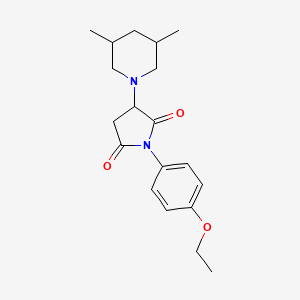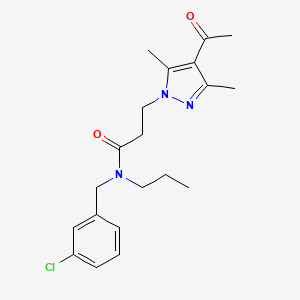
N-(2-isopropylphenyl)-N'-(1-methyl-2-pyrazin-2-ylethyl)succinamide
Vue d'ensemble
Description
N-(2-isopropylphenyl)-N'-(1-methyl-2-pyrazin-2-ylethyl)succinamide, also known as compound 1, is a novel small molecule that has been synthesized and studied extensively in recent years. This compound is of interest to researchers due to its potential applications in scientific research and medicine. In
Mécanisme D'action
The mechanism of action of N-(2-isopropylphenyl)-N'-(1-methyl-2-pyrazin-2-ylethyl)succinamide 1 is not fully understood, but studies have shown that it may act through multiple pathways. One proposed mechanism is that this compound 1 inhibits the activity of certain enzymes involved in inflammation and tumor growth. Additionally, this compound 1 may also modulate the immune system and enhance the body's natural defense mechanisms against disease.
Biochemical and Physiological Effects
Studies have shown that this compound 1 has both biochemical and physiological effects. Biochemically, this compound 1 has been shown to inhibit the activity of certain enzymes and modulate the expression of various genes. Physiologically, this compound 1 has been shown to have anti-inflammatory and anti-tumor effects, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-isopropylphenyl)-N'-(1-methyl-2-pyrazin-2-ylethyl)succinamide 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound 1 has been shown to have low toxicity and high solubility, making it easy to work with in lab settings. However, one limitation of using this compound 1 is that its mechanism of action is not fully understood, which may make it difficult to interpret results and design experiments.
Orientations Futures
There are many potential future directions for research on N-(2-isopropylphenyl)-N'-(1-methyl-2-pyrazin-2-ylethyl)succinamide 1. One area of interest is the development of new drugs based on the structure of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential therapeutic applications. Other future directions may include exploring the effects of this compound 1 on different cell types and in different disease models, as well as investigating potential drug interactions and side effects.
Conclusion
In conclusion, this compound is a novel small molecule that has potential applications in scientific research and medicine. Its synthesis method has been optimized for high purity and yield, and it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential neuroprotective effects. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks promising for further research on this compound 1.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential applications in scientific research and medicine. One of the main applications of N-(2-isopropylphenyl)-N'-(1-methyl-2-pyrazin-2-ylethyl)succinamide 1 is as a potential therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound 1 has potential anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-propan-2-ylphenyl)-N'-(1-pyrazin-2-ylpropan-2-yl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)17-6-4-5-7-18(17)24-20(26)9-8-19(25)23-15(3)12-16-13-21-10-11-22-16/h4-7,10-11,13-15H,8-9,12H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKXCMAZSZBMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC(=O)NC(C)CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B3926851.png)
![2-(benzylthio)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3926856.png)

![4-(4-morpholinylmethyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3926870.png)
![2-({4-methyl-5-[3-(1-naphthoylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3926874.png)
![N-[2-chloro-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3926881.png)
![2-methyl-N-(2-methyl-2-pyrrolidin-1-ylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3926885.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B3926888.png)
![rel-(1S,6R)-3-[(3,5-difluoro-2-pyridinyl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3926899.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3926914.png)
![4-methoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926917.png)

